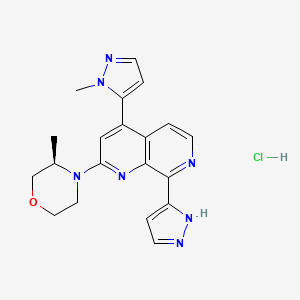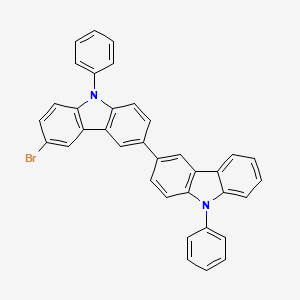
rac 1,2-Bis-palmitol-3-chloropropanediol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is a complex organic compound with a unique structure that includes deuterium atoms, a formyloxy group, and a hexadecanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 typically involves multiple steps, starting with the preparation of the deuterated intermediate. The process may include the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Formylation: Addition of a formyloxy group to the deuterated intermediate.
Esterification: Formation of the hexadecanoate ester through a reaction with hexadecanoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
rac 1,2-Bis-palmitol-3-chloropropanediol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyloxy group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is used as a precursor for the synthesis of other deuterated compounds, which are valuable in studying reaction mechanisms and isotope effects.
Biology
The compound’s deuterated nature makes it useful in biological studies, particularly in tracing metabolic pathways and understanding the role of hydrogen atoms in biochemical reactions.
Medicine
In medicine, deuterated compounds like this one are explored for their potential to improve the pharmacokinetic properties of drugs, such as increased stability and reduced metabolic degradation.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials that require specific isotopic compositions.
Wirkmechanismus
The mechanism of action of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 involves its interaction with molecular targets through its functional groups. The deuterium atoms may influence the compound’s reactivity and stability, while the formyloxy and hexadecanoate groups interact with specific enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) hexadecanoate: Similar structure but with a hydroxy group instead of a formyloxy group.
(1-Chloro-1,1,2,3,3-pentadeuterio-3-methoxypropan-2-yl) hexadecanoate: Contains a methoxy group instead of a formyloxy group.
Uniqueness
This detailed article provides a comprehensive overview of rac 1,2-Bis-palmitol-3-chloropropanediol-d5, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-formyloxypropan-2-yl) hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37ClO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)25-19(16-21)17-24-18-22/h18-19H,2-17H2,1H3/i16D2,17D2,19D |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIJDVVJICNXGY-UOMOFSHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)OC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({3-Hydroxy-8-azabicyclo[3.2.1]octan-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B8067848.png)
![cyclo[DL-N(Me)Leu-D-OAla-N(Me)Leu-D-OPhe(morpholino)-N(Me)Leu-DL-OAla-N(Me)Leu-D-OPhe(morpholino)]](/img/structure/B8067874.png)






![(3R,4R,5R,8R,10R,12R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8067892.png)


![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]acetic acid](/img/structure/B8067928.png)

![2,4-Bis[(diaminomethylidene)amino]-3,5,6-trihydroxycyclohexyl dihydrogen phosphate](/img/structure/B8067937.png)
